molecular formula C9H8N2O2 B15134642 7-methoxy-4aH-quinazolin-4-one

7-methoxy-4aH-quinazolin-4-one

Cat. No.: B15134642
M. Wt: 176.17 g/mol
InChI Key: UVMDCSOCCVWVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a methoxy group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4aH-quinazolin-4-one can be achieved through various methods. One common approach involves the condensation of anthranilic acid with formamide, followed by cyclization to form the quinazolinone core. The methoxy group can be introduced through methylation reactions using appropriate reagents such as methyl iodide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: Substitution reactions can introduce different substituents at various positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methoxy-4aH-quinazolin-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular receptors and signaling pathways to exert its anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4-one: The parent compound without the methoxy group.

    6,7-dimethoxy-2-phenylquinazolin-4-one: A derivative with additional methoxy groups and a phenyl substituent.

    2,3-dihydroquinazolin-4-one: A reduced form of the quinazolinone core.

Uniqueness

7-methoxy-4aH-quinazolin-4-one is unique due to the presence of the methoxy group at the 7th position, which can influence its biological activity and chemical reactivity. This structural feature can enhance its antimicrobial and anticancer properties compared to other quinazolinone derivatives .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methoxy-4aH-quinazolin-4-one

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5,7H,1H3

InChI Key

UVMDCSOCCVWVAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=NC(=O)C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.